molecular formula C10H20N2O B7919795 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone

Cat. No.: B7919795
M. Wt: 184.28 g/mol
InChI Key: BWFFVXOFCNANBE-UHFFFAOYSA-N
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Description

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of an ethanone group attached to a piperidine ring, which is further substituted with an ethylaminomethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with ethylamine in the presence of a suitable catalyst to form the ethylaminomethyl-piperidine intermediate. This intermediate is then reacted with ethanone under controlled conditions to yield the final product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The ethanone group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized piperidine derivatives.

Scientific Research Applications

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

    Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a valuable scaffold for drug design.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, the piperidine ring in the compound can interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.

The exact pathways involved in the compound’s mechanism of action depend on its specific structure and the biological context in which it is used. Further research is needed to fully elucidate these pathways and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone can be compared with other piperidine derivatives to highlight its unique properties:

    1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl group size can influence the compound’s reactivity and biological activity.

    1-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanone: In this compound, the ethyl group is replaced by a dimethylamino group, which can affect the compound’s solubility and interaction with biological targets.

    1-(4-Benzylaminomethyl-piperidin-1-yl)-ethanone: The presence of a benzyl group in this compound introduces aromaticity, which can enhance its stability and binding affinity to certain receptors.

The unique combination of the ethylaminomethyl group and the ethanone moiety in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(ethylaminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-8-10-4-6-12(7-5-10)9(2)13/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFFVXOFCNANBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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